2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
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Overview
Description
2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound known for its unique structure and reactivity It belongs to the class of organophosphorus compounds and is characterized by the presence of a phosphorus atom bonded to an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of phosphorus trichloride with 2,3-butanediol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Major products are phosphine oxides.
Reduction Reactions: The primary products are phosphines.
Scientific Research Applications
2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with nucleophiles, leading to the formation of various derivatives. The phosphorus atom in the compound acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its specific substitution pattern and ring structure, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClO3P/c1-3-4(2)8-9(5,6)7-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUGLAJLUCFMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(=O)(O1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517825 |
Source
|
Record name | 2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21949-38-2 |
Source
|
Record name | 2-Chloro-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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